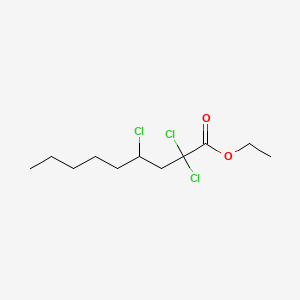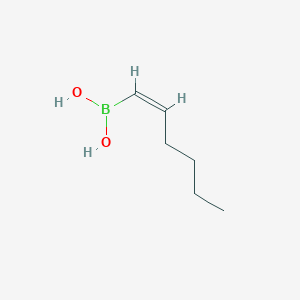
Z-1-Hexenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-1-Hexenylboronic acid: is an organoboron compound with the molecular formula C6H11BO2. It is a boronic acid derivative featuring a hexenyl group attached to the boron atom. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Z-1-Hexenylboronic acid can be synthesized through various methods. One common approach involves the hydroboration of 1-hexene with a borane reagent, followed by oxidation to yield the boronic acid. The reaction typically proceeds under mild conditions, using reagents such as borane-dimethyl sulfide complex and hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Z-1-Hexenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium or nickel catalysts in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Hexenol.
Substitution: Various substituted hexenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Z-1-Hexenylboronic acid is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. It serves as a key intermediate in the synthesis of complex organic molecules .
Biology: In biological research, boronic acids are used for their ability to form reversible covalent bonds with diols, making them useful in the development of sensors and probes for detecting carbohydrates and other biomolecules .
Medicine: Boronic acids, including this compound, are explored for their potential in drug delivery systems and as enzyme inhibitors. Their ability to interact with biological molecules makes them valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its reactivity and versatility make it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of Z-1-Hexenylboronic acid involves its ability to form covalent bonds with other molecules. In cross-coupling reactions, the boronic acid group interacts with transition metal catalysts, facilitating the formation of new carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparaison Avec Des Composés Similaires
- Vinylboronic acid
- Allylboronic acid
- Phenylboronic acid
Comparison: Z-1-Hexenylboronic acid is unique due to its hexenyl group, which provides distinct reactivity and selectivity in chemical reactions. Compared to vinylboronic acid and allylboronic acid, this compound offers different steric and electronic properties, making it suitable for specific synthetic applications. Phenylboronic acid, on the other hand, has an aromatic ring, which imparts different reactivity compared to the aliphatic hexenyl group .
Propriétés
Formule moléculaire |
C6H13BO2 |
|---|---|
Poids moléculaire |
127.98 g/mol |
Nom IUPAC |
[(Z)-hex-1-enyl]boronic acid |
InChI |
InChI=1S/C6H13BO2/c1-2-3-4-5-6-7(8)9/h5-6,8-9H,2-4H2,1H3/b6-5- |
Clé InChI |
GWFKSQSXNUNYAC-WAYWQWQTSA-N |
SMILES isomérique |
B(/C=C\CCCC)(O)O |
SMILES canonique |
B(C=CCCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13804553.png)
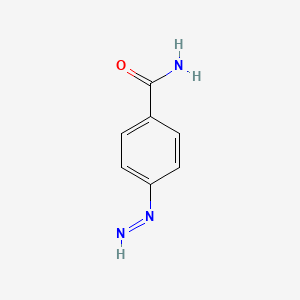
![4,4'-bis[[1-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1'-biphenyl]-2,2'-disulphonic acid](/img/structure/B13804564.png)
![[(S)-cyano-(4-phenoxyphenyl)methyl] (2R)-2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B13804572.png)
![3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI)](/img/structure/B13804592.png)
![1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]-](/img/structure/B13804598.png)
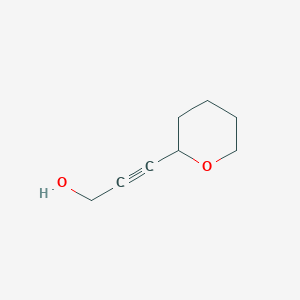
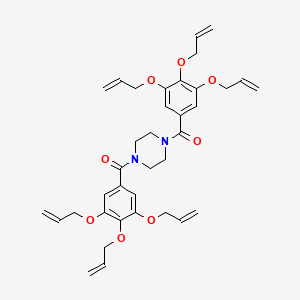
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)
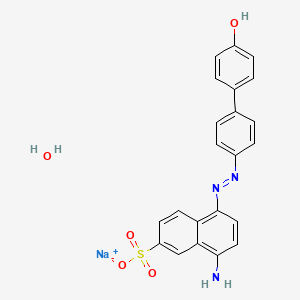
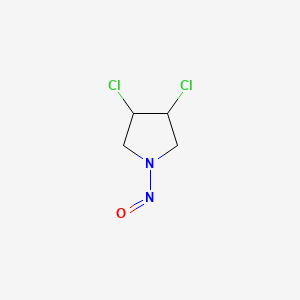
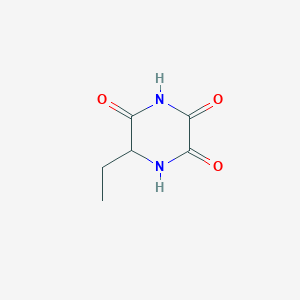
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)
